molecular formula C8H11BrN2O2 B11796794 3-Bromo-1-butyl-1H-pyrazole-4-carboxylic acid

3-Bromo-1-butyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B11796794
M. Wt: 247.09 g/mol
InChI Key: ZGORQGZPQQZKDL-UHFFFAOYSA-N
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Description

3-Bromo-1-butyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . The presence of a bromine atom and a carboxylic acid group in this compound makes it a valuable intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-butyl-1H-pyrazole-4-carboxylic acid typically involves the bromination of 1-butyl-1H-pyrazole-4-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to large-scale production of this compound with high purity .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-Bromo-1-butyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

IUPAC Name

3-bromo-1-butylpyrazole-4-carboxylic acid

InChI

InChI=1S/C8H11BrN2O2/c1-2-3-4-11-5-6(8(12)13)7(9)10-11/h5H,2-4H2,1H3,(H,12,13)

InChI Key

ZGORQGZPQQZKDL-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(C(=N1)Br)C(=O)O

Origin of Product

United States

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